2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid

Vue d'ensemble

Description

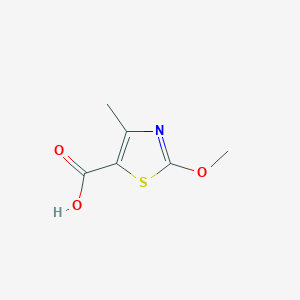

“2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a heterocyclic compound . It is part of the thiazole class of organic compounds, which are used as building blocks in chemical synthesis .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is C6H7NO3S . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Impurities

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid plays a crucial role in the synthesis of pharmaceutical compounds and the study of their impurities. For instance, novel synthesis methods for proton pump inhibitors, such as omeprazole, involve intricate processes that result in the formation of various pharmaceutical impurities. These impurities are synthesized through processes like the incomplete oxidation of pyrmetazole, overoxidation to sulfone, and the novel synthesis of sulfone N-oxide. Such studies are vital for understanding the development of anti-ulcer drugs and their impurities, which can be utilized as standard impurities for further research in pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives, including 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid, has shown promising antioxidant and anti-inflammatory properties. Such compounds are synthesized through cyclocondensation reactions and evaluated for their biological activities. Studies have indicated that specific derivatives possess significant anti-inflammatory and antioxidant activities, highlighting the potential of these compounds in developing alternative therapeutic agents for treating diseases associated with oxidative stress and inflammation (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Synthetic Utilities and Biocatalyst Inhibition

The compound also finds applications in the broader context of synthetic chemistry and biocatalysis. For instance, studies on synthetic utilities of related compounds have explored their use in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines, offering insights into the versatility of thiazole derivatives in medicinal chemistry. Additionally, the inhibition effects of carboxylic acids, including thiazole derivatives, on biocatalysts have been examined, revealing the impact of such compounds on microbial fermentation processes, which is crucial for the production of bio-based chemicals and fuels (Ibrahim, 2011); (Jarboe, Royce, & Liu, 2013).

Propriétés

IUPAC Name |

2-methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-3-4(5(8)9)11-6(7-3)10-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMGTKSNBXYSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586182 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

CAS RN |

126909-38-4 | |

| Record name | 2-Methoxy-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)

![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)

![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)